

Octalnd applications in fluorescence microscopy

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Compound of Interest

| | |
|----------------|--------------|
| Compound Name: | Octalnd |
| CAS No.: | 1084889-51-9 |
| Cat. No.: | B565648 |

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Clarification on Octalnd

Initial research indicates that the chemical compound "**Octalnd**" refers to Octabromo-1,1,3-trimethyl-3-phenylindane, a brominated flame retardant.[1] There is no scientific literature available that describes its application in fluorescence microscopy. Brominated flame retardants are compounds used to inhibit combustion in plastics and textiles and are not designed or utilized as fluorescent probes for biological imaging.

Given the user's interest in fluorescence microscopy applications, this document will provide detailed application notes and protocols for a class of fluorescent dyes with relevance to cellular imaging: Phthalocyanines, specifically Zinc Phthalocyanine (ZnPc). Phthalocyanines are well-characterized macrocyclic compounds with strong absorption in the red and near-infrared regions of the spectrum, making them suitable for biological imaging.[2][3]

Application Notes: Zinc Phthalocyanine in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction to Zinc Phthalocyanine (ZnPc)

Zinc Phthalocyanine (ZnPc) is a metallophthalocyanine that exhibits strong fluorescence in the far-red to near-infrared (NIR) region of the electromagnetic spectrum.[3][4] Its photophysical properties, including a high molar extinction coefficient, good photostability, and the ability to generate reactive oxygen species (ROS) upon irradiation, make it a versatile probe for fluorescence microscopy and a potent photosensitizer for photodynamic therapy (PDT).[2][5] The long emission wavelength of ZnPc allows for deeper tissue penetration and minimizes autofluorescence from biological samples.[3][4] These characteristics are highly advantageous for both in vitro and in vivo imaging applications, including drug delivery tracking and cellular localization studies.[4][6]

Key Applications in Drug Development and Research

- **Cellular Imaging:** ZnPc can be used to label and visualize cellular structures. Its preferential accumulation in certain organelles can be leveraged for targeted imaging.
- **Photosensitizer for Photodynamic Therapy (PDT):** Upon excitation with light of a specific wavelength, ZnPc can transfer energy to molecular oxygen to produce singlet oxygen and other reactive oxygen species, which are cytotoxic to cancer cells.[5]
- **Drug Delivery Vehicle Tracking:** By conjugating ZnPc to nanoparticles, liposomes, or specific drug molecules, its fluorescence can be used to monitor their uptake, distribution, and accumulation in cells and tissues in real-time.[4][6]
- **In Vivo Imaging:** The near-infrared fluorescence of ZnPc makes it a suitable contrast agent for non-invasive in vivo imaging in animal models, allowing for the tracking of labeled cells or drug carriers.[4][7][8]

Quantitative Data Presentation

The photophysical properties of Zinc Phthalocyanine can vary depending on its substitution and the solvent environment. Below is a summary of typical photophysical data for unsubstituted ZnPc.

| Property | Value | Solvent/Conditions | Reference(s) |
|--|---|--------------------|--------------|
| Absorption Maxima (Q-band) | ~670-676 nm | THF, DMSO | [9] |
| Emission Maximum | ~678-695 nm | Pyridine, Tissues | [10][11] |
| Molar Extinction Coefficient (ϵ) | >105 L mol ⁻¹ cm ⁻¹ | Various | [3] |
| Fluorescence Quantum Yield (Φ_F) | 0.17 - 0.30 | DMSO, Pyridine | [11][12] |
| Singlet Oxygen Quantum Yield (Φ_Δ) | ~0.61 | THF | [9] |
| Excited Singlet State Lifetime (τ_F) | ~3-8 ns | Various | [13] |

Experimental Protocols

Protocol 1: In Vitro Staining of Adherent Cells with Zinc Phthalocyanine for Fluorescence Microscopy

This protocol describes the general procedure for staining adherent cancer cells (e.g., HeLa, SW480) with a water-soluble formulation of Zinc Phthalocyanine, such as a liposomal formulation or a sulfonated derivative (e.g., ZnPcS4), for visualization by fluorescence microscopy.

Materials:

- Adherent cells cultured on glass-bottom dishes or coverslips
- Zinc Phthalocyanine (water-soluble formulation) stock solution (e.g., 1 mM in DMSO or water)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4

- Paraformaldehyde (PFA) 4% in PBS (for fixed-cell imaging)
- Mounting medium with DAPI (optional, for nuclear counterstaining)
- Fluorescence microscope with appropriate filter sets for far-red/NIR imaging (e.g., Excitation: 610-670 nm, Emission: >665 nm)

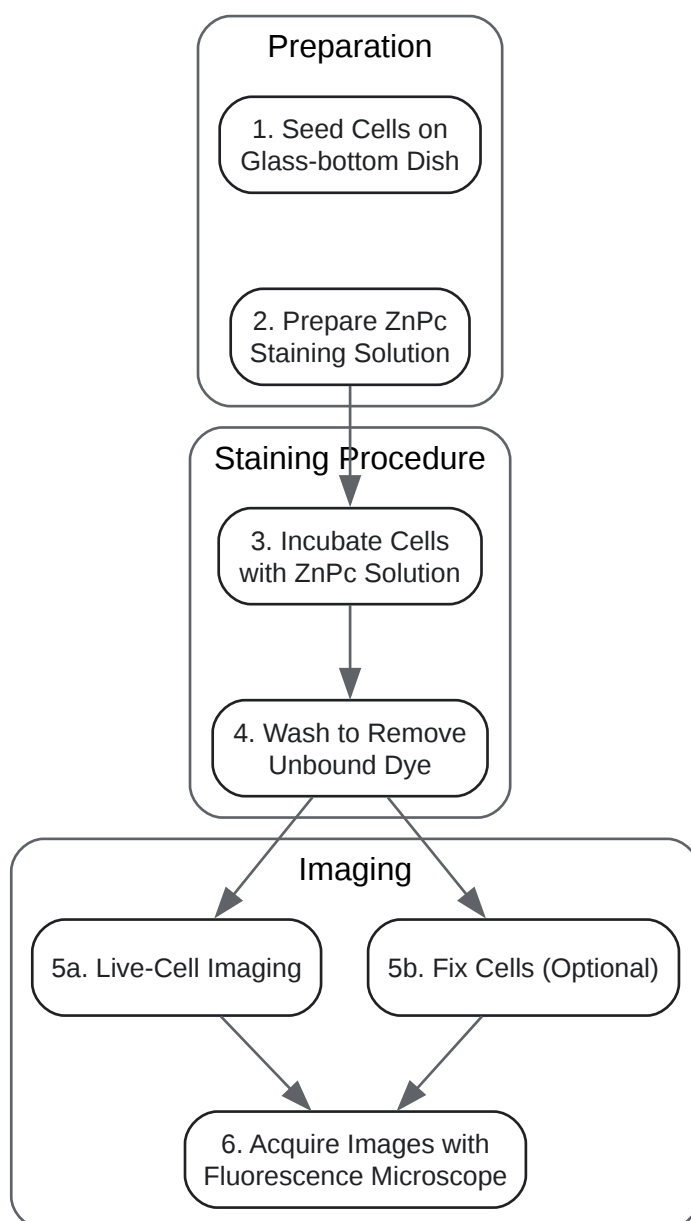
Procedure:

- **Cell Seeding:** Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours in a CO₂ incubator at 37°C.
- **Preparation of Staining Solution:** Prepare a working solution of Zinc Phthalocyanine in pre-warmed complete cell culture medium. The final concentration may need to be optimized, but a starting range of 1-10 µM is recommended. For example, to prepare a 5 µM solution, dilute the 1 mM stock solution 1:200 in the culture medium.
- **Cell Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the ZnPc staining solution to the cells and incubate for a specified period (e.g., 30 minutes to 24 hours) in a CO₂ incubator at 37°C, protected from light.^{[5][10]} The optimal incubation time will depend on the cell line and the specific ZnPc formulation.
- **Washing:** After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.
- **Live-Cell Imaging:** For live-cell imaging, add fresh pre-warmed culture medium to the cells. The cells are now ready for imaging on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
- **Fixed-Cell Imaging (Optional):** a. After the washing step, fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Mount the coverslips onto microscope slides using a mounting medium, optionally containing a nuclear counterstain like DAPI. d. Seal the coverslip and allow the mounting medium to cure.

- Image Acquisition: a. Place the sample on the microscope stage. b. Use a far-red filter set to visualize the ZnPc fluorescence. For example, use an excitation wavelength around 630-660 nm and collect the emission above 670 nm. c. If a nuclear counterstain was used, acquire images in the blue channel (e.g., DAPI). d. Capture images using appropriate exposure times to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Mandatory Visualizations

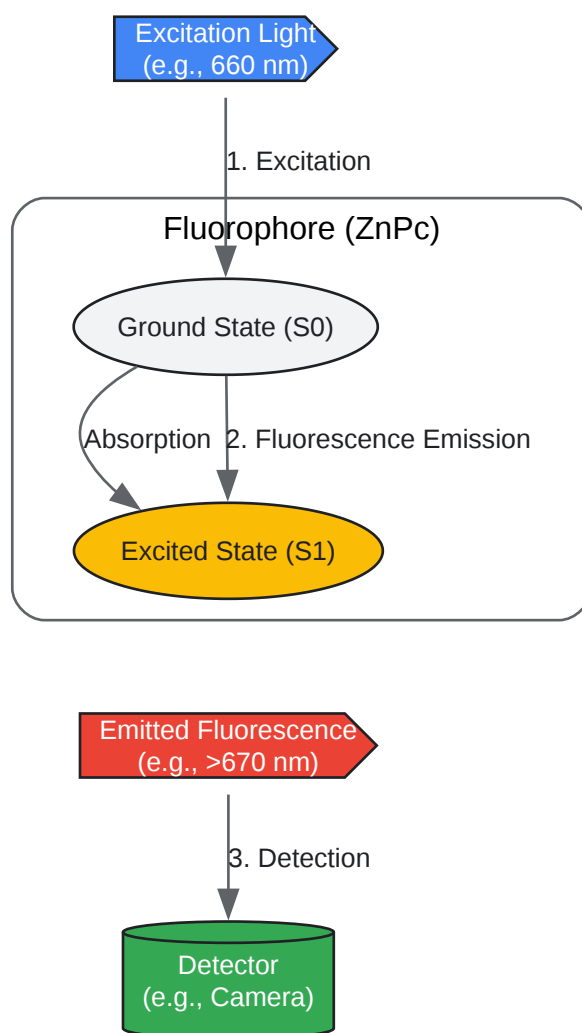
Experimental Workflow for Cellular Staining and Imaging



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Caption: Workflow for staining cells with ZnPc.

Principle of Fluorescence Microscopy



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Caption: Principle of fluorescence excitation and emission.

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